molecular formula C14H16N2O2 B12925659 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- CAS No. 22616-35-9

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl-

Cat. No.: B12925659
CAS No.: 22616-35-9
M. Wt: 244.29 g/mol
InChI Key: DGINUZKPVPBSRB-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- is a heterocyclic compound with a pyrazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- typically involves the condensation of appropriate hydrazines with β-diketones. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while reduction could produce dihydropyrazolones.

Scientific Research Applications

3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Lacks the 1-oxobutyl group.

    3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxoethyl)-2-phenyl-: Contains a shorter alkyl chain.

Uniqueness

The presence of the 1-oxobutyl group in 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- imparts unique chemical and physical properties, making it distinct from other pyrazolone derivatives

Properties

CAS No.

22616-35-9

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-butanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O2/c1-3-7-12(17)13-10(2)15-16(14(13)18)11-8-5-4-6-9-11/h4-6,8-9,13H,3,7H2,1-2H3

InChI Key

DGINUZKPVPBSRB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

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